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molecular formula C9H12ClNO B1600724 Methyl 2-phenylacetimidate hydrochloride CAS No. 39496-45-2

Methyl 2-phenylacetimidate hydrochloride

Cat. No. B1600724
M. Wt: 185.65 g/mol
InChI Key: HYOCTNKCUZZJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04743701

Procedure details

The same equipment as described in Example 3 was used. Benzyl cyanide (38.0 grams; 0.325 mole) was mixed with absolute methanol (10.3 grams; 0.322 mole) and toluene (195 ml). With cooling and agitation HCl gas (16 grams; 0.44 mole) was introduced from a weighed cylinder and the mixture was maintained under the same conditions overnight (26 hours). The resulting white slurry was filtered cold and the solid methyl phenylacetimidate hydrochloride (52.8 grams; 88.4% yield) was collected and a portion of it used directly in the next step.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][OH:11].[ClH:12]>C1(C)C=CC=CC=1>[ClH:12].[C:2]1([CH2:1][C:8](=[NH:9])[O:11][CH3:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
10.3 g
Type
reactant
Smiles
CO
Name
Quantity
195 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained under the same conditions overnight (26 hours)
Duration
26 h
FILTRATION
Type
FILTRATION
Details
The resulting white slurry was filtered cold

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)CC(OC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 52.8 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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